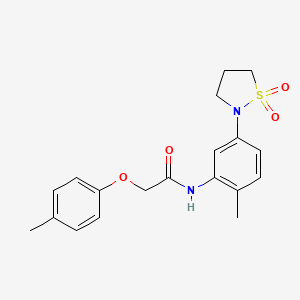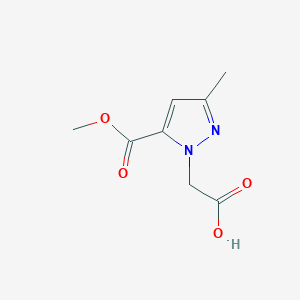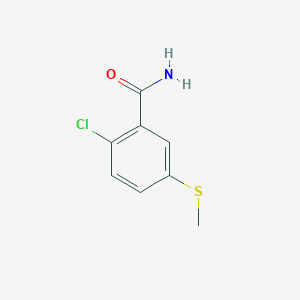
2-Chloro-5-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(methylsulfanyl)benzamide is a chemical compound with the molecular formula C8H8ClNOS . It has a molecular weight of 201.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a chlorine atom and a methylsulfanyl group attached to the benzene ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 129.46°C and a predicted boiling point of approximately 308.3°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of n20D 1.63 .科学的研究の応用
Photocatalytic Degradation
2-Chloro-5-(methylsulfanyl)benzamide, similar to related compounds, might be explored for its potential applications in photocatalytic degradation processes. Studies on analogous chemicals, such as propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide), have demonstrated the effectiveness of using TiO2-loaded adsorbent supports as photocatalysts for enhancing the rate of mineralization and reducing the concentration of toxic intermediates in aqueous solutions. This suggests that this compound could also be investigated for its utility in environmental cleanup efforts, specifically in the degradation of pollutants under similar conditions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Crystal Structure and Biological Activity
The study of crystal structures and biological activities of similar compounds, such as methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, provides insights into the potential research applications of this compound. Understanding the crystal structure can lead to the identification of novel applications, including the development of new acaricides or other agricultural chemicals. The orientations and interactions within the crystal structure, such as intramolecular hydrogen bonding, are crucial for determining the compound's reactivity and potential use in various biological applications (Kimura & Hourai, 2005).
Metabolic Pathways and Drug Development
Research into the absorption, distribution, metabolism, and excretion (ADME) of compounds like 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)-phenyl)-4-(methylsulfonyl)-benzamide (GDC-0449, vismodegib) reveals complex metabolic pathways, including oxidation followed by phase II glucuronidation or sulfation. These findings highlight the importance of understanding the metabolic fate of compounds like this compound for their potential development into therapeutic agents. The unique metabolic pathways, including pyridine ring opening, could offer insights into designing drugs with optimized pharmacokinetic profiles (Yue et al., 2011).
Synthesis and Chemical Properties
The synthesis and investigation of the chemical properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides provide a foundation for understanding the reactivity and potential applications of this compound in various fields, including medicinal chemistry and materials science. The reactivity of the chlorine atom with respect to different nucleophiles can be crucial for developing new synthetic routes and compounds with desired properties (Kornienko et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPPJZYFXDIBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propanenitrile](/img/structure/B2990259.png)
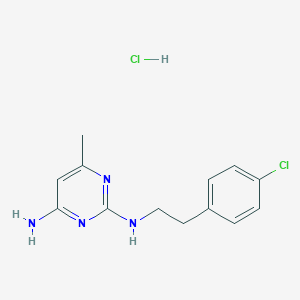
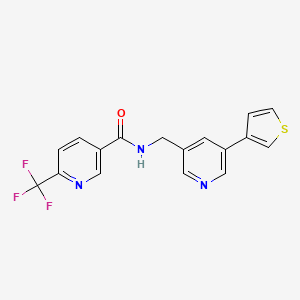
![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2990262.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990263.png)
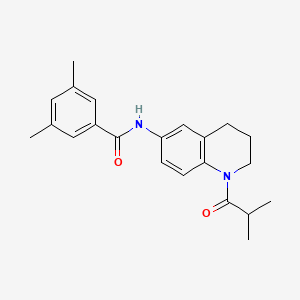
![Methyl 4-({[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2990265.png)
![(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2990266.png)
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)
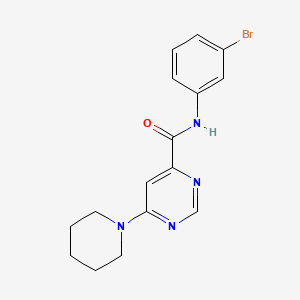
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
